![molecular formula C18H17ClN2O B3000065 2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane CAS No. 891020-23-8](/img/structure/B3000065.png)
2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds consists of a benzene ring fused to an imidazole ring. The structure of benzimidazole is similar to that of indole, purine, and histidine .
Synthesis Analysis
Benzimidazoles can be synthesized using several methods. One common method is the reaction of o-phenylenediamine with carboxylic acids. Another method involves the condensation of aromatic carboxylic acids with aromatic amines .Molecular Structure Analysis
The benzimidazole ring system is planar and aromatic. It is capable of participating in pi stacking interactions and hydrogen bonding, which can have significant effects on its chemical behavior .Chemical Reactions Analysis
Benzimidazoles are versatile compounds that can undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific benzimidazole derivative would depend on its exact structure. For example, the presence of different substituents on the benzimidazole ring can significantly affect its solubility, melting point, and other physical properties .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
A foundational aspect of research on benzimidazole derivatives involves their synthesis and detailed structural characterization. Studies such as those by Saral et al. (2017) have extensively investigated the structural and spectroscopic properties of benzimidazole derivatives using techniques like X-ray diffraction, HRMS, and NMR spectroscopy. These studies provide insights into the molecular geometry, electronic structure, and intermolecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for understanding their chemical behavior and potential applications (Saral, Özdamar, & Uçar, 2017).
Potential in Medicinal Chemistry
Research has also explored the medicinal applications of benzimidazole derivatives. For example, the synthesis and evaluation of benzimidazoles as H1-antihistaminic agents highlight the potential of these compounds in developing new therapeutic agents. Such studies provide valuable structure-activity relationships that can guide the design of more potent and selective drugs (Iemura, Kawashima, Fukuda, Ito, & Tsukamoto, 1986).
Materials Science Applications
In the field of materials science, benzimidazole derivatives have been investigated for their optoelectronic properties. Wang et al. (2006) synthesized and characterized molecular wires comprising pi-extended benzimidazole derivatives, examining their redox, structural, and optoelectronic properties. Such research underscores the potential of benzimidazole derivatives in developing new materials for electronic and photonic applications (Wang, Pålsson, Batsanov, & Bryce, 2006).
Mecanismo De Acción
Target of Action
It is known that benzimidazole derivatives, which are structural isosters of naturally occurring nucleotides, can interact easily with the biopolymers of the living system . This suggests that the compound may have a broad range of potential targets.
Mode of Action
Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, hormone antagonist, antiviral, anti-hiv, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities . The specific interactions with its targets and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Given the wide range of biological activities exhibited by benzimidazole derivatives, it is likely that multiple pathways could be affected .
Result of Action
The molecular and cellular effects of 2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane’s action would depend on its specific targets and mode of action. Given the wide range of biological activities exhibited by benzimidazole derivatives, the effects could be diverse and context-dependent .
Safety and Hazards
The safety and hazards associated with a specific benzimidazole derivative would depend on its exact structure. Some benzimidazole derivatives are relatively safe for use in humans, while others may be toxic or carcinogenic. Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-(oxolan-2-yl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O/c19-14-7-2-1-6-13(14)12-21-16-9-4-3-8-15(16)20-18(21)17-10-5-11-22-17/h1-4,6-9,17H,5,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZSXPLLEBJGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate](/img/structure/B2999985.png)
![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2999987.png)
![(Z)-3-[3-Bromo-4-[(4-bromophenyl)methoxy]-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2999988.png)
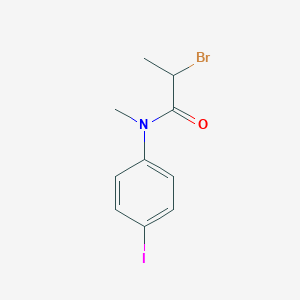
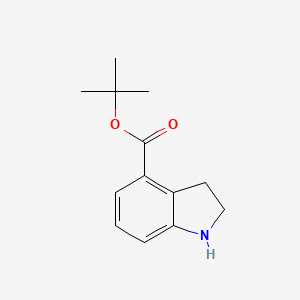

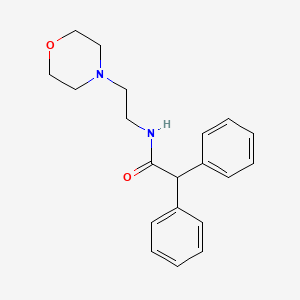
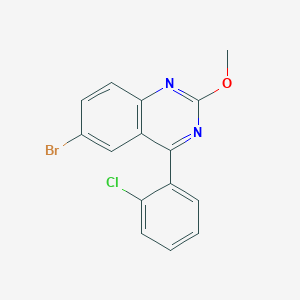
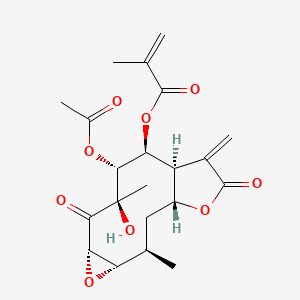

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2999999.png)
![N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B3000002.png)
![2-[2-Fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid](/img/structure/B3000003.png)
![5-ethyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3000004.png)